Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate: is a piperidine derivative that has gained attention in the field of organic chemistry due to its unique structure and potential applications. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:
Protection of the Amino Group: The amino group of piperidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The protected piperidine is then subjected to hydroxymethylation. This can be done using formaldehyde and a reducing agent like sodium borohydride (NaBH4) to introduce the hydroxymethyl group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed, and the amino group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) to remove the Boc group, followed by nucleophilic reagents.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors, particularly those targeting proteases and kinases.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is primarily related to its ability to interact with biological targets, such as enzymes and receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amino group to form hydrogen bonds and electrostatic interactions with the active sites of enzymes. This interaction can inhibit enzyme activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
- trans-4-amino-1-benzyl-3-hydroxymethyl-piperidine
- trans-1-Boc-4-amino-3-hydroxymethyl-cyclohexane
- trans-1-Boc-4-amino-3-hydroxymethyl-cyclobutane
Uniqueness: Tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a Boc-protected amino group and a hydroxymethyl group
Properties
IUPAC Name |
tert-butyl (3R,4R)-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYWLFQRQOTSKA-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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